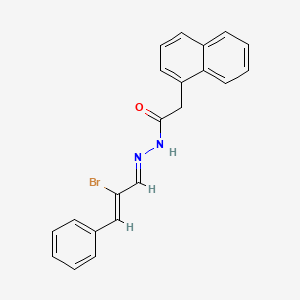![molecular formula C18H25NO4 B5514043 1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B5514043.png)
1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step chemical reactions, utilizing various reagents to build up the desired molecular structure. For compounds with similar complexity, researchers have described methods such as the Scholten-Boumann condensation reaction, which is used for synthesizing organic compounds containing piperidine structures, indicating the intricate steps involved in forming such detailed molecular architectures (Revathi et al., 2018).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their chemical behavior and potential applications. Techniques like X-ray diffraction and density functional theory (DFT) calculations are commonly used to determine and analyze the isomeric structures, as seen in studies of similar compounds. These techniques provide insights into the molecule's geometry, intramolecular interactions, and stability in various solvent media (Șahin et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such a compound can be inferred from its functional groups and molecular structure. For instance, carbonyl groups (C=O) within the structure might undergo reactions like nucleophilic addition or condensation. The presence of a piperidine moiety suggests potential reactivity typical of secondary amines, such as participation in amide bond formation or acting as a nucleophile in various substitution reactions.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, often depend on the molecular geometry and intermolecular forces. Compounds with methoxy and hydroxy groups might show varied solubility in organic solvents and water, influenced by their ability to form hydrogen bonds. The crystal structure analysis through X-ray crystallography can reveal the compound's solid-state arrangement, showcasing how intermolecular interactions, such as hydrogen bonding and π-π interactions, influence its physical state (Revathi et al., 2015).
Applications De Recherche Scientifique
Electrochemical Synthesis of Phenylpiperazine Derivatives
Electrochemical oxidation of related compounds has been explored for synthesizing new phenylpiperazine derivatives. This process is facilitated by electrochemical methods in aqueous solutions, showcasing an environmentally friendly, reagent-less approach to creating new derivatives with high atom economy and under safe waste conditions (Nematollahi & Amani, 2011).
Corrosion Inhibition
Schiff bases derived from similar compounds have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid. The efficiency of these inhibitors is linked to their chemical structures, demonstrating significant potential in protecting metal surfaces from corrosion (Hegazy et al., 2012).
Polymer Chemistry
In polymer science, related compounds have been used to derive nematic polyurethanes, contributing to advancements in materials with specific thermal and structural properties (Kricheldorf & Awe, 1989).
Catalysis
Methoxycarbonylation of alkynes catalyzed by palladium complexes using derivatives similar to the compound has shown the formation of unsaturated esters or cascade reactions leading to α,ω-diesters. This highlights the role of these compounds in facilitating diverse chemical reactions with high selectivity and efficiency (Núñez Magro et al., 2010).
Microwave-Assisted Green Chemistry
The use of microwave-assisted synthesis for creating phenyl-2-hydroxyacetophenone derivatives via the Suzuki coupling reaction emphasizes the importance of eco-friendly protocols in organic synthesis. This approach underscores the potential for efficient, environmentally responsible chemical processes (Soares et al., 2015).
Propriétés
IUPAC Name |
1-[3-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidine-1-carbonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13-12-19(9-7-18(13,22)8-10-23-3)17(21)16-6-4-5-15(11-16)14(2)20/h4-6,11,13,22H,7-10,12H2,1-3H3/t13-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLFTPDSJNFPSB-FZKQIMNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)C2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)


![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)
![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)


![4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)
![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5514025.png)
![3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5514038.png)

![1-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5514051.png)
![7-(1,1-dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514052.png)